Potency Retention Against Azole-Resistant Candida albicans: A Key Differentiator from Fluconazole
Unlike fluconazole, which exhibits significantly reduced or no activity against azole-resistant Candida albicans, Antifungal Agent 88 retains potent fungicidal activity against these clinically relevant strains . This qualitative difference in spectrum is a critical selection criterion for projects focused on overcoming antifungal resistance. The quantitative MIC range of Antifungal Agent 88 (<0.125-1 μg/mL) remains effective across a broad panel, whereas fluconazole's MIC50 for resistant isolates often exceeds 64 μg/mL, rendering it ineffective [1].
| Evidence Dimension | Antifungal Activity vs. Azole-Resistant Candida albicans |
|---|---|
| Target Compound Data | Potent fungicidal activity |
| Comparator Or Baseline | Fluconazole: Inactive or high MIC (>64 μg/mL) |
| Quantified Difference | Qualitative (Active vs. Inactive) |
| Conditions | In vitro susceptibility testing on clinical isolates |
Why This Matters
This ensures the compound's utility in advanced research programs targeting drug-resistant fungal infections, a domain where standard comparators like fluconazole fail, thus justifying its specific procurement.
- [1] Pfaller, M. A., et al. (2019). Table 2. Minimal inhibitory concentrations (MIC50 and MIC90) of amphotericin B, 5-flucytosine, fluconazole, itraconazole, voriconazole, posaconazole, anidulafungin, micafungin, and caspofungin for Candida species isolated from the blood samples of patients with candidemia. Nature. View Source
